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3,5-Bis(trifluoromethyl)picolinonitrile

Cat. No.: B12830007
M. Wt: 240.10 g/mol
InChI Key: UPUFFOKYQBPQAV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridines and Picolinonitriles in Contemporary Organic Synthesis

The incorporation of fluorine into organic molecules, particularly into heterocyclic frameworks like pyridine (B92270), is a cornerstone of modern medicinal and agricultural chemistry. beilstein-journals.orgwikipedia.org The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate a molecule's physicochemical properties in beneficial ways. nih.gov Its high electronegativity and lipophilicity can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. lookchem.com Consequently, numerous blockbuster drugs and advanced agrochemicals feature a trifluoromethyl-substituted pyridine core. nih.gov

Fluorinated picolinonitriles serve as highly valuable and versatile building blocks in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, providing a gateway to a diverse range of more complex molecules. The presence of trifluoromethyl groups on the pyridine ring enhances the electrophilic character of the aromatic system, making it more susceptible to nucleophilic substitution reactions, a key strategy in the synthesis of highly functionalized pyridines. Compounds like 5-nitro-3-(trifluoromethyl)picolinonitrile (B1321492) and 2-cyano-3-chloro-5-(trifluoromethyl)-pyridine are well-established intermediates, demonstrating the synthetic utility of this class of molecules in accessing novel chemical entities for pharmaceutical and material science applications. chemimpex.com

Overview of Strategic Importance in Material Science and Synthetic Methodology Development

The unique properties conferred by fluorine are not limited to life sciences. In material science, fluorinated compounds are integral to the development of high-performance polymers, liquid crystals, and other advanced materials. beilstein-journals.org The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts exceptional thermal and chemical stability. wikipedia.org The introduction of trifluoromethyl groups can increase hydrophobicity and oxidative resistance. While specific applications for 3,5-bis(trifluoromethyl)picolinonitrile are not widely documented, its structure suggests potential as a monomer or additive for creating fluoropolymers with tailored properties, such as low dielectric constants or specific optical characteristics.

The development of synthetic methodologies for introducing trifluoromethyl groups into specific positions on a pyridine ring is an active area of research. Direct C-H trifluoromethylation, especially at the C3 position, has historically been challenging. chemistryviews.org Recent advances, however, have provided new pathways to access such structures. chemistryviews.org The synthesis of molecules like this compound relies on a robust toolkit of organometallic cross-coupling reactions, nucleophilic aromatic substitutions, and specialized fluorination techniques. The 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structural unit in the design of organocatalysts, such as in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, highlighting the profound electronic impact of this substitution pattern. rsc.org This underscores the strategic value of developing synthetic routes to pyridine analogues like this compound for applications in catalysis and beyond.

Physicochemical Properties of Related Trifluoromethyl-Substituted Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
3,5-Bis(trifluoromethyl)aniline328-74-5C₈H₅F₆N229.12Aniline with two meta-CF₃ groups
3,5-Bis(trifluoromethyl)benzoic acid328-78-9C₉H₄F₆O₂258.12Benzoic acid with two meta-CF₃ groups
5-Nitro-3-(trifluoromethyl)picolinonitrile573762-57-9C₇H₂F₃N₃O₂217.11Picolinonitrile with one CF₃ and one NO₂ group
2-Cyano-5-(trifluoromethyl)pyridine136009-99-3C₇H₃F₃N₂172.11Pyridine with one CF₃ and one CN group

Contextualization within Perfluorinated and Polyfluorinated Heterocyclic Systems Research

This compound is classified as a polyfluorinated substance (PFAS), a broad category of man-made compounds containing multiple fluorine atoms. Research into PFAS is driven by their unique properties and their persistence in various environments. While much of the focus has been on perfluoroalkyl acids, the study of polyfluorinated heterocyclic systems is a rapidly expanding field. These compounds, which include molecules like perfluoropyridine, are investigated for their distinct reactivity and potential in creating novel materials and chemical probes.

Unlike fully perfluorinated systems where all hydrogens are replaced by fluorine, polyfluorinated compounds like this compound contain both C-H and C-F bonds. This structural feature provides a handle for further functionalization while still benefiting from the strong electronic influence of the fluorinated groups. The two trifluoromethyl groups in this compound create a highly electron-deficient pyridine ring, making the remaining ring protons more acidic and the ring itself susceptible to specific chemical transformations. The study of such systems contributes to a deeper understanding of how the number and position of fluorine substituents fine-tune the chemical behavior of heterocyclic scaffolds, paving the way for the rational design of next-generation functional molecules.

Comparison of Related Fluorinated Pyridine Intermediates
Compound NameCAS NumberStructurePrimary Use/Significance
5-Amino-3-(trifluoromethyl)picolinonitrile573762-62-6Pyridine with -NH₂, -CF₃, -CNIntermediate for pharmaceuticals; can be converted to other functional groups like isothiocyanates. chemicalbook.comchemicalbook.com
2-Bromo-5-(trifluoromethyl)pyridine (B156976)436799-32-5Pyridine with -Br, -CF₃Key precursor in Pd-catalyzed cross-coupling reactions to form C-N and C-C bonds. mdpi.com
2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine80194-70-3Pyridine with -CN, -Cl, -CF₃Versatile intermediate for agrochemical and pharmaceutical synthesis. chemimpex.com
3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine3335-46-4Pyridine with -CN, 2x -OH, -CF₃Building block for potential antitumor agents. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2F6N2 B12830007 3,5-Bis(trifluoromethyl)picolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H2F6N2

Molecular Weight

240.10 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H2F6N2/c9-7(10,11)4-1-5(8(12,13)14)6(2-15)16-3-4/h1,3H

InChI Key

UPUFFOKYQBPQAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)C#N)C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3,5 Bis Trifluoromethyl Picolinonitrile and Analogues

Precursor Synthesis and Building Block Derivatization

The construction of the target molecule is critically dependent on the successful synthesis of key trifluoromethylated pyridine (B92270) intermediates. These precursors can be synthesized either by building the trifluoromethyl groups onto an existing pyridine ring or by constructing the pyridine ring from trifluoromethyl-containing building blocks.

Synthesis of Key Trifluoromethylated Pyridine Intermediates

A primary industrial route to trifluoromethylated pyridines involves the halogen exchange of trichloromethylpyridines, which are typically derived from the chlorination of methylpyridines (picolines). google.com For the synthesis of pyridines containing two trifluoromethyl groups, such as those derived from lutidine (dimethylpyridine), a simultaneous vapor-phase chlorination and fluorination process is employed at high temperatures (>300°C) using transition metal-based catalysts. nih.govjst.go.jp

A study by Tsukamoto and Nakamura outlines the synthesis of bis(trifluoromethyl)pyridine (BTF) and its chlorinated analogues from 3,5-Lutidine. nih.govjst.go.jp This reaction provides a direct pathway to the core 3,5-bis(trifluoromethyl)pyridine (B1303424) scaffold, which is essential for synthesizing the target picolinonitrile. The reaction conditions and resulting product distribution highlight the feasibility of producing these key intermediates. nih.govjst.go.jp

Table 1: Vapor-Phase Synthesis of Bis(trifluoromethyl)pyridine Intermediates from 3,5-Lutidine. nih.govjst.go.jp
SubstrateReaction Temp. (°C)Product TypeYield (GC PA%)
3,5-Lutidine420BTF type (Bis(trifluoromethyl)pyridine)15-25
CBTF type (Chloro-bis(trifluoromethyl)pyridine)60-70
DCBTF type (Dichloro-bis(trifluoromethyl)pyridine)5-15

The yields represent the gas chromatography peak area percentage.

Another crucial class of intermediates includes pyridines with a single trifluoromethyl group and other functional handles, such as halogens. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for various agrochemicals. nih.govresearchoutreach.org Its synthesis typically starts from 3-picoline, proceeding through a 2-chloro-5-(trichloromethyl)pyridine (B1585791) intermediate, followed by vapor-phase fluorination. nih.gov

Alternatively, building block approaches, such as the cyclocondensation of trifluoromethyl-containing fragments, can be used. For instance, 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been synthesized via a cyclization reaction of ketoxime acetates with 1,1,1-trifluoro-3-(trifluoroacetyl)acetone, demonstrating the construction of the dual-trifluoromethylated pyridine ring system. orgsyn.org Another key precursor, 3,5-Bis(trifluoromethyl)pyridin-2-ol, can be prepared through methods like direct fluorination of pyridin-2-ol derivatives or via substitution reactions on precursors like 2-hydroxy-3-bromopyridine. smolecule.com This pyridin-2-ol can then serve as a versatile intermediate for further functionalization.

Introduction of Nitrile Functionality

With a suitable precursor, such as a 2-halo-3,5-bis(trifluoromethyl)pyridine, the nitrile group can be introduced to form the picolinonitrile target. The strong electron-withdrawing effect of the two trifluoromethyl groups activates the C2 position for nucleophilic aromatic substitution (SNAr). nih.gov

A common method for this transformation is palladium-catalyzed cyanation. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). A mild and efficient protocol for the cyanation of various (hetero)aryl halides has been developed, which operates at low temperatures and tolerates a wide range of functional groups, making it suitable for complex substrates. mdpi.com

Another viable route is the direct nucleophilic substitution of a halide (e.g., chloride) at the 2-position with a cyanide salt. A patent describes the synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile from 2,3-dichloro-5-(trifluoromethyl)pyridine by reaction with acetonitrile (B52724) and a base, demonstrating the displacement of the C2-chloro group. vedantu.com This highlights the enhanced reactivity of the C2 position in such electron-poor systems.

Table 2: Representative Methods for Nitrile Introduction to Pyridine Rings
MethodPrecursor TypeReagentsKey FeaturesReference
Palladium-Catalyzed Cyanation(Hetero)aryl HalidePd Catalyst, Ligand, Zn(CN)₂Broad substrate scope, mild conditions (rt - 40 °C). mdpi.com
Nucleophilic Aromatic Substitution2,3-Dichloro-5-(trifluoromethyl)pyridineAcetonitrile, Base, CatalystOne-step reaction to produce the corresponding acetonitrile derivative. vedantu.com

Direct and Regioselective Functionalization Approaches

Direct functionalization methods aim to introduce substituents onto the pyridine ring in a more atom-economical fashion, often by activating C-H bonds, thereby avoiding the need for pre-functionalized substrates.

C–H Functionalization Strategies for Fluorinated Pyridine Scaffolds

Direct C-H functionalization of pyridine rings is an area of intensive research. For the synthesis of the target molecule, this would ideally involve the direct cyanation of a C-H bond at the 2-position of 3,5-bis(trifluoromethyl)pyridine. However, direct C-H cyanation of such a highly electron-deficient pyridine ring is challenging. While methods for C3-selective cyanation of pyridines have been developed via in situ generated dihydropyridine (B1217469) intermediates, these are less applicable to the electron-poor C2 position of the target scaffold. google.com

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Ring Derivatization

Metal-catalyzed cross-coupling reactions are indispensable tools for derivatizing pyridine rings. mdpi.com For the synthesis of 3,5-Bis(trifluoromethyl)picolinonitrile, the most relevant application is the palladium-catalyzed cyanation of a 2-halo-3,5-bis(trifluoromethyl)pyridine precursor. This method offers a reliable and high-yielding route to form the crucial C-CN bond. The reaction between 2-bromo-5-(trifluoromethyl)pyridine (B156976) and various amines, catalyzed by a Pd(dba)₂/BINAP system, demonstrates that palladium catalysis is effective even with electron-deficient trifluoromethylated pyridine substrates. mdpi.com

Electrophilic and Nucleophilic Fluorination Techniques

Electrophilic fluorination, using reagents that act as an "F⁺" source, is another strategy, though it is more commonly used for introducing a single fluorine atom rather than a trifluoromethyl group. smolecule.com

Multi-Step Convergent and Divergent Synthetic Routes

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then combined in the later stages. In contrast, divergent syntheses begin with a common intermediate that is subsequently modified to produce a variety of analogues.

Strategies for Assembling the Picolinonitrile Core

The assembly of the picolinonitrile core bearing two trifluoromethyl groups can be achieved through several methodologies, primarily involving the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring.

One common approach involves the cyclocondensation of trifluoromethyl-containing building blocks. For instance, trifluoromethylated diynes can undergo a [2+2+2] cycloaddition with nitriles in the presence of a cobalt catalyst to yield multi-substituted pyridines. nih.gov While not explicitly reported for this compound, this method offers a potential pathway where a suitably substituted diyne could react with a cyanide source.

Another strategy relies on the construction of the pyridine ring from more readily available starting materials. A one-pot, four-component reaction of an appropriate aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been shown to be an efficient method for synthesizing various pyridine derivatives. acs.orgnih.gov Adapting this method would require starting materials bearing the necessary trifluoromethyl groups.

A plausible convergent approach could involve the synthesis of a 1,3-dicarbonyl compound bearing two trifluoromethyl groups, which can then be cyclized with a suitable nitrogen source and a cyanating agent to form the picolinonitrile ring.

Sequential Functional Group Transformations on Fluorinated Pyridines

A more common and versatile approach involves the sequential functionalization of a pre-formed fluorinated pyridine ring. A key intermediate for such strategies is 3,5-bis(trifluoromethyl)pyridine. sigmaaldrich.com This starting material, however, requires further functionalization to introduce the nitrile group at the 2-position.

A more practical starting point would be a pyridine derivative with existing functional groups that can be converted to a nitrile. For example, starting from a 2-halo-3,5-bis(trifluoromethyl)pyridine, a cyanation reaction can be employed. Palladium-catalyzed cyanation of (hetero)aryl halides is a well-established method that could be applied here. researchgate.net

Alternatively, a divergent approach could start from a dihalopyridine, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which is a common industrial intermediate. nih.govnih.govgoogle.comsigmaaldrich.com A sequence of reactions could involve the introduction of the second trifluoromethyl group followed by selective cyanation. The synthesis of 2-substituted-6-(trifluoromethyl)pyridine-3,5-dicarbonitriles has been reported, showcasing the feasibility of nucleophilic substitution and coupling reactions on such scaffolds. researchgate.net

A hypothetical divergent synthesis could start from 3,5-dichloropyridine. Sequential trifluoromethylation reactions, potentially using copper-mediated trifluoromethylation reagents, could be envisioned, followed by the introduction of the nitrile group.

The following table outlines a potential synthetic sequence starting from a pre-functionalized pyridine.

Step Reaction Reagents and Conditions Typical Yield (%) Reference (Analogous Reactions)
1Halogenation of 3,5-bis(trifluoromethyl)pyridineNBS or NCS, radical initiator, CCl₄, reflux60-80General halogenation protocols
2CyanationPd(PPh₃)₄, Zn(CN)₂, DMF, 80 °C70-90 researchgate.net

Green Chemistry Considerations and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly important in the synthesis of complex molecules. For the synthesis of this compound and its analogues, several green chemistry considerations can be applied to minimize environmental impact and improve sustainability.

The use of hazardous solvents is a major concern in chemical synthesis. The development of reactions in greener solvents, such as water or bio-based solvents, is a key goal. acs.orgnih.gov Microwave-assisted organic synthesis has also emerged as a green technology, often leading to shorter reaction times, higher yields, and reduced energy consumption. acs.orgnih.gov

Catalysis plays a crucial role in sustainable chemistry by enabling more efficient and selective reactions. The use of highly efficient and recyclable catalysts, such as heterogeneous catalysts, can significantly reduce waste. rsc.org For instance, the development of sustainable catalytic systems for the synthesis of pyridines is an active area of research. rsc.org

Furthermore, the choice of starting materials and reagents is critical. Utilizing readily available and less toxic starting materials is preferred. Atom-economical reactions, such as multi-component reactions where most of the atoms from the reactants are incorporated into the final product, are highly desirable from a green chemistry perspective. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of fluorinated pyridines.

Green Chemistry Principle Application in Synthesis Potential Benefits Reference
Use of Safer SolventsMicrowave-assisted synthesis in ethanol (B145695) or water.Reduced use of volatile organic compounds (VOCs), improved reaction efficiency. acs.orgnih.gov
CatalysisUse of recyclable heterogeneous catalysts for pyridine synthesis.Reduced catalyst waste, simplified purification. rsc.org
Atom EconomyOne-pot multi-component reactions.High efficiency, reduced byproducts. nih.gov
Use of Renewable FeedstocksExploration of bio-based starting materials.Reduced reliance on fossil fuels. rsc.org

Mechanistic Investigations into the Reactivity of 3,5 Bis Trifluoromethyl Picolinonitrile

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 3,5-Bis(trifluoromethyl)picolinonitrile is fundamentally governed by the electronic landscape of its pyridine (B92270) ring, which is significantly influenced by the attached functional groups.

Analysis of Nitrile and Pyridine Nitrogen Reactivity

The picolinonitrile scaffold presents two primary sites for nucleophilic and electrophilic attack: the nitrile group (C≡N) and the pyridine nitrogen. The pyridine nitrogen, with its lone pair of electrons, typically acts as a nucleophile or a Brønsted-Lowry base. However, the strong electron-withdrawing nature of the two trifluoromethyl groups at the 3 and 5 positions substantially reduces the electron density on the pyridine ring, thereby diminishing the nucleophilicity and basicity of the nitrogen atom.

Conversely, the nitrile group is a versatile functional group that can exhibit both nucleophilic and electrophilic character. The nitrogen atom of the nitrile can act as a weak nucleophile, while the carbon atom is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed in various chemical transformations, including hydrolysis, reduction, and the formation of more complex heterocyclic systems.

Influence of Trifluoromethyl Groups on Ring Activation and Deactivation

The two trifluoromethyl (-CF₃) groups at the 3 and 5 positions play a pivotal role in modulating the reactivity of the pyridine ring. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect (-I) significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Electrophiles are less likely to attack the electron-deficient ring.

Conversely, this electron deficiency activates the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ). Nucleophiles will preferentially attack the carbon atoms of the ring, particularly those at the 2, 4, and 6 positions, which are rendered more electrophilic by the cumulative electron-withdrawing effects of the nitrogen atom and the trifluoromethyl groups. Computational studies on related fluorinated pyridines have been instrumental in mapping the electron density and predicting sites of nucleophilic attack. researchgate.net

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, general principles can be inferred from studies on analogous compounds. The rates of nucleophilic substitution reactions on the pyridine ring are expected to be significantly enhanced compared to non-fluorinated picolinonitriles due to the electronic activation provided by the trifluoromethyl groups.

Thermodynamically, the formation of products resulting from nucleophilic attack on the ring is generally favored due to the stabilization of the resulting Meisenheimer-type intermediates by the electron-withdrawing groups. The stability of these intermediates lowers the activation energy of the reaction, thereby increasing the reaction rate.

Elucidation of Reaction Mechanisms via Advanced Chemical Techniques

The elucidation of complex reaction mechanisms for fluorinated heterocyclic compounds heavily relies on a combination of advanced spectroscopic and computational methods.

Role of Intermediates in Catalyzed and Uncatalyzed Processes

In catalyzed processes, such as transition-metal-catalyzed cross-coupling reactions, the mechanism involves a series of organometallic intermediates. Techniques like electrospray ionization mass spectrometry (ESI-MS) are invaluable for detecting and characterizing these transient species, providing direct evidence for the proposed catalytic cycle. nih.govrsc.org

Stereochemical Aspects of Reaction Pathways

For reactions that generate chiral centers, understanding the stereochemical course is crucial. While this compound itself is achiral, its reactions can lead to the formation of chiral products. The stereoselectivity of such reactions is often influenced by the reaction mechanism and the nature of the reagents and catalysts involved.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3,5-bis(trifluoromethyl)picolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional experiments, is required to assign all signals and confirm the substitution pattern on the pyridine (B92270) ring.

Given the simple aromatic region, with only two protons, multi-dimensional NMR experiments are crucial for definitively linking the proton and carbon frameworks.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their scalar coupling and proximity within the spin system. This is a key first step in assigning the proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. nih.gov It would be expected to show two distinct correlations in the aromatic region, definitively assigning C-4 to H-4 and C-6 to H-6. thermofisher.com This technique is far more sensitive than a standard ¹³C experiment. nih.gov

The H-4 proton showing correlations to the carbons C-2, C-3, C-5, and C-6. The correlation to the nitrile carbon (C-7) might also be observable.

The H-6 proton showing correlations to C-2, C-4, and C-5.

Crucially, correlations from the fluorine atoms in the CF₃ groups to their attached carbons (C-3 and C-5) and adjacent carbons would be observed in a ¹⁹F-¹³C HMBC, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemistry and 3D structure of larger molecules, a NOESY or ROESY experiment could show through-space correlations between the proton at C-4 and the fluorine atoms of the CF₃ group at C-3 and C-5, further confirming their spatial proximity.

The combination of these multi-dimensional techniques allows for the unambiguous assignment of every atom in the molecule's core structure. mdpi.comresearchgate.net

¹⁹F NMR is exceptionally sensitive to the local electronic environment of fluorine atoms. nih.gov For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each trifluoromethyl group, as they are in chemically non-equivalent positions.

The CF₃ group at the C-3 position is adjacent to the electron-withdrawing nitrile group at C-2, while the CF₃ group at C-5 is situated between two hydrogen-bearing carbons. This difference in electronic environment will lead to different chemical shifts. Based on data for analogous compounds like 3,5-bis(trifluoromethyl)pyridine (B1303424), the signals are expected to appear as sharp singlets (due to the absence of neighboring protons to couple with) in a specific region of the spectrum. sigmaaldrich.com For example, the ¹⁹F NMR signal for 1,4-bis(trifluoromethyl)benzene (B1346883) appears as a singlet at -63.3 ppm. rsc.org The chemical shifts for the target molecule will be influenced by the pyridine nitrogen and the nitrile group. The significant chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle electronic changes in the molecule. nih.gov

Table 4.1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted values are based on analysis of structurally similar compounds.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Predicted ¹⁹F Shift (ppm) Key HMBC Correlations (H to C)
2 - ~135 (q) - -
3 - ~133 (q, ²JCF ≈ 35 Hz) - H-4
4 ~8.6 (s) ~125 (q, ³JCF ≈ 4 Hz) - C-2, C-3, C-5, C-6
5 - ~130 (q, ²JCF ≈ 35 Hz) - H-4, H-6
6 ~9.2 (s) ~150 (q, ³JCF ≈ 4 Hz) - C-2, C-4, C-5
C≡N (7) - ~115 - H-6
C F₃ (at C-3) - ~122 (q, ¹JCF ≈ 274 Hz) ~ -63.0 (s) -

| C F₃ (at C-5) | - | ~122 (q, ¹JCF ≈ 274 Hz) | ~ -63.5 (s) | - |

Note: 'q' denotes a quartet due to one-bond C-F coupling. Chemical shifts are highly dependent on the solvent used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. nist.gov These methods are excellent for identifying the key functional groups present in this compound.

The analysis of the IR and Raman spectra allows for the confirmation of the nitrile, trifluoromethyl, and substituted pyridine ring moieties.

Nitrile Group (C≡N): A sharp, intense absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak. In the Raman spectrum, this vibration may also be visible, though its intensity can vary. For the analogous 3,5-difluorobenzonitrile, this stretch appears around 2240 cm⁻¹. nih.gov

Trifluoromethyl Groups (CF₃): The C-F bonds in the trifluoromethyl groups give rise to very strong and characteristic absorption bands in the IR spectrum. These are typically found in the region of 1100-1350 cm⁻¹. Often, multiple strong bands are observed due to symmetric and asymmetric stretching modes. The IR spectrum for the related 3,5-bis(trifluoromethyl)benzonitrile (B1295164) shows intense absorptions in this region. nist.govnist.gov

Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1610 cm⁻¹ region. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. youtube.com Out-of-plane C-H bending vibrations give rise to bands in the 700-900 cm⁻¹ region, which are characteristic of the substitution pattern on the aromatic ring.

Table 4.2: Expected Characteristic Vibrational Modes for this compound Data is predicted based on known group frequencies and spectra of analogous compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3050 - 3150 Medium-Weak Medium
C≡N Stretch 2220 - 2240 Strong, Sharp Medium-Strong
Aromatic C=C/C=N Ring Stretches 1400 - 1610 Medium-Strong (multiple bands) Medium-Strong
Asymmetric C-F Stretch ~1280 Very Strong Weak
Symmetric C-F Stretch ~1140 Very Strong Medium

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent molecule and its fragments, which allows for the determination of the elemental composition of each ion. researchgate.netlibretexts.org This is essential for confirming the molecular formula (C₈H₂F₆N₂) and for elucidating the fragmentation pathways upon ionization.

In an electron ionization (EI) mass spectrum, the molecule is first ionized to form a molecular ion (M⁺˙), which then undergoes a series of fragmentation events to produce smaller, stable ions. chemguide.co.uk The fragmentation pattern is a reproducible fingerprint of the molecule.

For this compound (Molecular Weight: 240.12 g/mol ), the following fragmentation pathways are plausible:

Molecular Ion Peak (M⁺˙): The spectrum should show a strong molecular ion peak at m/z ≈ 240. HRMS would confirm the mass with high precision (e.g., 240.0149), corresponding to the elemental formula C₈H₂F₆N₂.

Loss of a Trifluoromethyl Radical (·CF₃): A very common fragmentation pathway for compounds containing CF₃ groups is the loss of a ·CF₃ radical (mass = 69 u). This would result in a significant peak at m/z ≈ 171 ([M - CF₃]⁺). This cation may be stabilized by the aromatic ring.

Loss of HCN: The pyridine nitrile structure allows for the characteristic loss of a neutral hydrogen cyanide molecule (mass = 27 u) from the molecular ion, leading to a fragment at m/z ≈ 213.

Loss of Fluorine: A peak corresponding to the loss of a fluorine atom (mass = 19 u) from the molecular ion could be observed at m/z ≈ 221 ([M - F]⁺), although this is often less favorable than losing the entire CF₃ group.

Ring Fragmentation: More complex fragmentation can lead to the cleavage of the pyridine ring itself, although interpreting these smaller fragments can be complex.

The relative abundance of these fragment ions provides insight into their relative stabilities. libretexts.org For instance, the stability of the [M - CF₃]⁺ cation will likely make this a prominent peak in the spectrum.

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound Predictions based on common fragmentation patterns of trifluoromethylated nitrogen heterocycles.

m/z (Predicted) Proposed Ion Structure / Identity Notes
240 [C₈H₂F₆N₂]⁺˙ Molecular Ion (M⁺˙)
221 [M - F]⁺ Loss of a fluorine atom
213 [M - HCN]⁺˙ Loss of hydrogen cyanide
171 [M - CF₃]⁺ Loss of a trifluoromethyl radical, likely a major fragment
144 [M - CF₃ - HCN]⁺ Subsequent loss of HCN from the m/z 171 fragment

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is paramount to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating the precise molecular conformation and the intricate details of crystal packing. However, a search of available scientific literature and structural databases reveals a notable absence of published single-crystal X-ray diffraction data for this compound.

While crystallographic information for this specific compound is not available, the study of structurally analogous molecules can provide valuable insights into the potential solid-state behavior of the title compound. For instance, related compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety or substituted picolinonitrile frameworks have been characterized, offering a glimpse into the types of intermolecular interactions that might be anticipated. These interactions are crucial in dictating the supramolecular architecture of molecular crystals.

In the absence of specific crystallographic data for this compound, a detailed analysis of its intermolecular interactions remains speculative. However, based on its constituent functional groups—a pyridine ring, a nitrile group, and two trifluoromethyl groups—several types of non-covalent interactions would be expected to govern its crystal packing. These would include:

Halogen Bonding: The electrophilic character of the fluorine atoms in the trifluoromethyl groups could lead to halogen bonding with the electron-rich nitrogen atom of the pyridine ring or the nitrile group of neighboring molecules.

π-π Stacking: The aromatic picolinonitrile ring could participate in π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile group (C≡N) would introduce significant dipole moments, leading to dipole-dipole interactions that would influence the orientation of molecules within the crystal.

Without experimental data, it is not possible to construct a data table of crystallographic parameters or intermolecular contact distances for this compound. The conclusive determination of its solid-state structure and the analysis of its unique intermolecular interactions await future crystallographic studies.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the electronic properties of molecules, including those with electron-withdrawing groups like trifluoromethyl (-CF₃) and cyano (-CN).

A DFT study on a structurally analogous compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which also contains the 3,5-bis(trifluoromethyl)phenyl moiety, provides a basis for understanding the electronic landscape of 3,5-Bis(trifluoromethyl)picolinonitrile. mdpi.com

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to indicate electrostatic potential, with red representing electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential).

For this compound, an MEP analysis would be expected to show a significant electron-deficient (blue) region around the pyridine (B92270) ring nitrogen and the carbon atom of the nitrile group, due to the high electronegativity of the nitrogen atoms. The trifluoromethyl groups, being powerful electron-withdrawing groups, would further enhance the electrophilic character of the pyridine ring. Conversely, the fluorine atoms of the -CF₃ groups would exhibit a high electron density (red).

In the analogous study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the MEP analysis revealed an electron-rich area around the carbonyl oxygen and an electron-deficient area near the amide nitrogen. mdpi.com This supports the expectation of distinct electrostatic regions in this compound, which would be critical in governing its intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the strong electron-withdrawing nature of the two -CF₃ groups and the nitrile group would be expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. A computational analysis of 4-trifluoromethyl phenyl thiourea (B124793) (4TFMPTU) showed a low energy gap, suggesting high chemical reactivity. researchgate.net A similar effect would be anticipated for this compound.

In the case of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the LUMO was found to be predominantly located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com This resulted in a relatively high HOMO-LUMO gap of 5.54 eV, indicating a stable molecule. mdpi.com A similar calculation for this compound would provide a quantitative measure of its kinetic stability.

Table 1: Frontier Orbital Energies and Related Quantum Chemical Descriptors for an Analogous Compound Data based on a DFT study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com

ParameterValue
EHOMO (eV)-8.68
ELUMO (eV)-3.14
Energy Gap (ΔE) (eV)5.54

Quantum Chemical Calculations for Reaction Mechanism Prediction and Validation

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining the energy barriers that control reaction rates.

A theoretical investigation into the dehydration of heptafluoro-iso-butyramide to produce heptafluoro-iso-butyronitrile, a related fluorinated nitrile, highlights the power of these methods in elucidating reaction mechanisms. nih.gov This study revealed that the reaction proceeds through a stepwise mechanism and that the presence of a catalyst can significantly lower the activation energy. nih.gov

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For reactions involving this compound, such as nucleophilic substitution on the pyridine ring, quantum chemical calculations could identify the specific transition state structures and calculate the associated activation energies. This would allow for a comparison of different potential reaction pathways and a prediction of the most favorable one.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state indeed connects the reactants and products of a specific reaction. By tracing the reaction path downhill from the transition state in both the forward and reverse directions, the IRC analysis validates the proposed mechanism.

For any predicted reaction of this compound, an IRC analysis would be essential to ensure that the computationally identified transition state smoothly leads to the expected products, thereby providing a complete and validated picture of the reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the motion of atoms and molecules over time. This approach is particularly useful for studying the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could be used to explore the rotational freedom of the trifluoromethyl groups and to understand how the molecule interacts with its environment. The strong dipole moment created by the electron-withdrawing groups would likely lead to significant intermolecular interactions, which could be modeled using MD. These simulations can provide insights into properties like solubility and the formation of molecular aggregates.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and guide experimental work. ucmerced.edu Density Functional Theory (DFT) has become a prominent method for these predictions due to its balance of accuracy and computational cost. q-chem.com Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311+G(d,p), are frequently employed to calculate a range of spectroscopic data. mdpi.comjournaleras.com

Research on structurally related molecules, such as those containing trifluoromethyl groups, demonstrates the utility of these computational approaches. nih.govnih.govresearchgate.net For instance, studies on compounds like N-(3,5-bis(trifluoromethyl)benzyl)stearamide and 3,5-Bis(trifluoromethyl)phenylboronic acid have shown that theoretical calculations can accurately predict vibrational frequencies and NMR chemical shifts. mdpi.comresearchgate.net These computational models allow for the detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure and bonding.

Detailed Research Findings

For the prediction of vibrational spectra (infrared and Raman), DFT calculations are used to determine the fundamental vibrational frequencies and their intensities. mdpi.comresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. researchgate.net For example, in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the calculated scaled vibrations for the C-F stretching modes were found to be in good agreement with the experimental FT-IR spectrum. mdpi.com

Similarly, for NMR spectroscopy, computational methods can predict the chemical shifts of various nuclei, such as ¹H, ¹³C, and ¹⁹F. idc-online.comnih.gov The accuracy of these predictions can be high enough to distinguish between different isomers and to understand the electronic environment of the nuclei. nih.govidc-online.com The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this compound, as these shifts are sensitive to the local molecular environment. nih.govresearchgate.net

The prediction of electronic spectra, such as UV-Vis absorption, is another area where computational chemistry is applied. Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in UV-Vis spectroscopy.

The following data tables illustrate the type of information that would be generated from such computational studies, based on findings for analogous compounds.

Table 1: Illustrative Predicted Vibrational Frequencies for a Trifluoromethylated Aromatic Compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H stretch310030693075
C≡N stretch224522232230
C-C aromatic stretch161015941600
C-F asymmetric stretch128012671275
C-F symmetric stretch114011291135

Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent actual calculated or experimental data for this compound.

Table 2: Illustrative Predicted NMR Chemical Shifts (in ppm) for a Trifluoromethylated Aromatic Compound

NucleusPredicted Chemical Shift (δ)Experimental Chemical Shift (δ)
H-47.857.90
H-68.108.15
C-2145.2146.0
C-3 (CF₃)132.8133.5
C-5 (CF₃)131.5132.1
C≡N117.3118.0
¹⁹F (C-3)-62.5-63.0
¹⁹F (C-5)-62.8-63.2

Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent actual calculated or experimental data for this compound.

Applications of 3,5 Bis Trifluoromethyl Picolinonitrile in Specialized Organic Synthesis

Utilization as a Building Block for Complex Fluorinated Heterocyclic Compounds

There is no specific information available in published research that details the use of 3,5-Bis(trifluoromethyl)picolinonitrile as a starting material for the synthesis of more advanced pyridine (B92270) derivatives or its incorporation into multi-ring systems and macrocycles. Research on fluorinated pyridines is extensive, and they are recognized as crucial components in agrochemicals and pharmaceuticals. nih.gov Methodologies generally focus on building the trifluoromethyl-pyridine core from acyclic precursors or by modifying more common pyridine derivatives. nih.govresearchgate.netmit.eduresearchgate.net However, specific examples initiating from this compound are not documented.

The reactivity of the nitrile group is well-established, allowing for transformations such as hydrolysis to carboxylic acids, reduction to amines, or reaction with organometallic reagents to form ketones. ebsco.comlibretexts.orgchemistrysteps.comlibretexts.org In principle, these reactions could be applied to this compound to generate derivatives like 3,5-bis(trifluoromethyl)picolinic acid or [3,5-bis(trifluoromethyl)pyridin-2-yl]methanamine. However, documented instances of these specific transformations and their use in creating complex heterocyclic systems are absent from the available literature.

Role in the Development of Novel Ligands for Catalysis

No specific chiral or achiral ligands derived directly from this compound are described in the scientific literature. Consequently, there is no data on their evaluation in any catalytic transformations, including asymmetric catalysis.

The related 3,5-bis(trifluoromethyl)phenyl group is a well-known and privileged motif in modern catalyst design, particularly for creating highly electrophilic and sterically demanding environments. rsc.org For instance, ligands like Schreiner's thiourea (B124793), which feature this phenyl motif, are powerful hydrogen-bond donors in organocatalysis. rsc.org However, these ligands are not synthesized from the picolinonitrile . The design principles for effective ligands in asymmetric catalysis are a major area of research, nih.govrsc.orgresearchgate.net but this compound has not been reported as a scaffold in this context.

Precursor for Advanced Materials and Functional Molecules

There are no available research findings that describe the use of this compound as a monomer or precursor for the synthesis of advanced materials, such as functional polymers or molecules with specific electronic or optical properties.

Due to the strict adherence to the provided outline and the focus solely on This compound , the lack of direct and specific research findings prevents the generation of the requested article.

Despite a comprehensive search for the synthesis and applications of the specific chemical compound This compound , no direct methods for its preparation or its specific use in fluorinated polymer precursors or specialty chemical synthesis (excluding agrochemicals/pharmaceuticals) could be found in the available scientific literature.

The search results yielded information on related but distinct compounds, such as:

The synthesis of pyrazole (B372694) derivatives from 3',5'-bis(trifluoromethyl)acetophenone.

The synthesis and applications of other trifluoromethylated pyridine derivatives with different substitution patterns.

The use of 3,5-bis(trifluoromethyl)phenyl derivatives in various chemical syntheses.

However, no literature specifically detailing the synthesis or the precise applications of This compound as requested in the outline could be retrieved. The strict requirement to focus solely on this compound and the provided outline cannot be met without information on its synthesis, which is a fundamental prerequisite for discussing its applications.

Therefore, this article cannot be generated as requested due to the lack of available scientific data on This compound .

Future Perspectives in 3,5 Bis Trifluoromethyl Picolinonitrile Research

Emerging Synthetic Methodologies and Catalytic Systems

The efficient synthesis of polysubstituted pyridine (B92270) rings, particularly those bearing multiple trifluoromethyl groups, remains a challenging yet crucial area of research. Future investigations into the synthesis of 3,5-Bis(trifluoromethyl)picolinonitrile are likely to move beyond traditional multi-step methods and embrace more sophisticated and efficient catalytic systems.

Emerging strategies may focus on the late-stage C-H trifluoromethylation of pre-functionalized picolinonitrile rings. Methods that offer high regioselectivity are particularly valuable. For instance, techniques involving the hydrosilylation of the pyridine ring to activate specific positions for nucleophilic trifluoromethylation could be explored. chemistryviews.org Another promising avenue is the use of photoredox catalysis, which allows for radical trifluoromethylation under mild, room-temperature conditions, potentially offering a more direct route to the target molecule from simpler precursors. princeton.edu

Furthermore, novel cyclo-condensation reactions that build the pyridine ring from acyclic precursors already containing trifluoromethyl groups represent a powerful "building-block" approach. researchoutreach.org The development of new transition-metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) could enable one-pot syntheses that form and functionalize the heterocyclic core with high efficiency and atom economy.

Table 1: Potential Emerging Synthetic Routes for this compound

MethodologyDescriptionPotential AdvantagesKey Reagents/Catalysts
C-H Trifluoromethylation Direct introduction of a second CF₃ group onto a 3-(trifluoromethyl)picolinonitrile (B1592600) precursor.Atom economy, reduced step count.Togni Reagents, Photoredox Catalysts (e.g., Ru(bpy)₃²⁺), Silver Carbonate. princeton.eduacs.org
Catalytic Cyclo-condensation Construction of the pyridine ring from smaller, trifluoromethylated building blocks.High control over substituent placement.Transition-metal catalysts, ammonia (B1221849) sources. researchoutreach.org
Electrophilic Fluorination Use of modern fluorinating agents on dihydropyridine (B1217469) intermediates. nih.govAccess to fluorinated analogues and intermediates.Selectfluor®. nih.gov

Advances in Computational Modeling for Predictive Chemistry

Computational chemistry is poised to play a pivotal role in accelerating research on this compound by predicting its properties and reactivity, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, including its molecular orbital energies (HOMO/LUMO) and electrostatic potential. This information is critical for predicting its behavior in chemical reactions and its potential utility in electronic materials.

Future research will likely leverage more advanced computational tools. Machine learning and artificial intelligence models are being developed to predict reaction outcomes and suggest optimal synthetic conditions, potentially bypassing extensive empirical screening. researchoutreach.orgchemicalbook.com For this compound, these models could predict its reactivity with various reagents, identify promising catalytic systems, and estimate the properties of its derivatives before they are synthesized.

Table 2: Predicted Properties and Applications via Computational Modeling

Computational MethodPredicted Property / ApplicationSignificance
Density Functional Theory (DFT) Electronic Structure (HOMO/LUMO), Bond Strengths, Reaction Mechanisms.Guides synthesis, predicts reactivity, and assesses stability.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions.Understands behavior in condensed phases and potential for self-assembly in materials.
Machine Learning (AI Models) Reaction outcome prediction, catalyst screening, property prediction of derivatives.Accelerates discovery of new reactions and materials. researchoutreach.orgchemicalbook.com

Exploration of Novel Chemical Transformations and Derivatizations

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating a library of new compounds. The nitrile group and the pyridine ring are both amenable to a wide range of chemical transformations.

Future research will likely explore the derivatization of this molecule to create novel structures for applications in medicinal chemistry and materials science. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, each yielding a product with distinct chemical properties.

More complex derivatizations can be achieved by introducing other functional groups onto the pyridine ring. Drawing analogy from related compounds like 5-Nitro-3-(trifluoromethyl)picolinonitrile (B1321492), a nitro group could be introduced and subsequently reduced to an amine (e.g., 5-Amino-3,5-bis(trifluoromethyl)picolinonitrile). chemicalbook.com This amino group serves as a versatile handle for further reactions, such as conversion to an isothiocyanate or use in amide coupling reactions. chemicalbook.combldpharm.com Additionally, the introduction of a halogen, such as bromine, would open the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of diverse aryl, alkyl, or amino groups. sigmaaldrich.comsigmaaldrich.com

Table 3: Potential Derivatization Reactions of the this compound Scaffold

Reaction TypeTarget SitePotential ReagentsResulting Functional Group
Nitrile Hydrolysis Cyano GroupAcid / BaseCarboxylic Acid
Nitrile Reduction Cyano GroupLiAlH₄, H₂/CatalystAminomethyl
Ring Nitration Pyridine Ring (C5)HNO₃/H₂SO₄Nitro
Nitro Reduction Nitro GroupFe/HCl, H₂/PdAmino chemicalbook.com
Cross-Coupling Halogenated RingBoronic acids, alkynes, amines with Pd catalyst. sigmaaldrich.comAryl, Alkynyl, Amino

Potential for Integration into Next-Generation Advanced Materials

The potent electron-withdrawing character of the two trifluoromethyl groups makes this compound a highly promising building block for advanced materials. The resulting electron-deficient nature of the pyridine ring is a desirable feature in several high-performance applications.

In the field of organic electronics , this compound could serve as a core component for electron-acceptor or electron-transport materials. Its incorporation into molecules designed for Thermally Activated Delayed Fluorescence (TADF) could lead to highly efficient emitters for Organic Light-Emitting Diodes (OLEDs). The CF₃ groups can help tune excited-state energies and prevent undesirable intermolecular interactions that often quench luminescence. researchgate.net

In organocatalysis , the 3,5-bis(trifluoromethyl)phenyl motif is known to be a "privileged" structure that enhances the acidity of nearby protons, making it a key component in powerful hydrogen-bond-donating catalysts like Schreiner's thiourea (B124793). rsc.org By analogy, catalysts incorporating the this compound unit could exhibit unique activity and selectivity in promoting a variety of organic transformations.

Finally, the inherent properties imparted by fluorine, such as high thermal stability and lipophilicity, suggest that polymers or materials incorporating this moiety could find use in specialized applications, including high-performance coatings, membranes, or as components in advanced agrochemicals and pharmaceuticals. researchoutreach.orgnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.